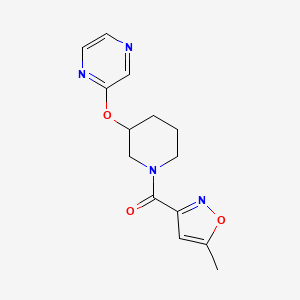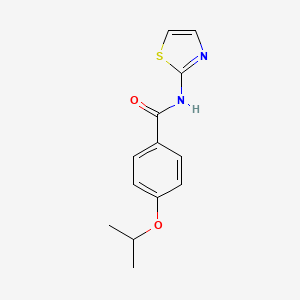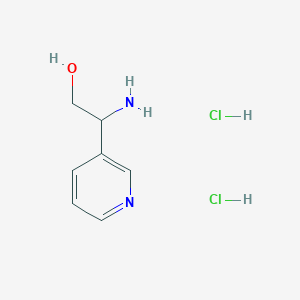
N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide, also known as CMFO, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic properties. CMFO belongs to the class of oxazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Mecanismo De Acción
The mechanism of action of N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide is not fully understood. However, studies have suggested that this compound exerts its effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of enzymes involved in inflammation and pain, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to possess potent anti-inflammatory, analgesic, and anticancer effects, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Direcciones Futuras
There are several future directions for research on N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. Other future directions include investigating the pharmacokinetics and toxicity of this compound and exploring its potential use in combination with other drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate to obtain 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid. The acid is then reacted with cyanomethyl chloride in the presence of triethylamine to obtain this compound. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic properties. Studies have shown that this compound possesses potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory and pain-related disorders. Additionally, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. The ability of this compound to modulate the immune system has also been investigated, with promising results.
Propiedades
IUPAC Name |
N-(cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2/c13-9-3-1-8(2-4-9)11-7-10(16-18-11)12(17)15-6-5-14/h1-4,7H,6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKDXZQBUJOAPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCC#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2368007.png)

![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2368009.png)

![2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2368011.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2368012.png)


![N-(2-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2368016.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2368018.png)

![Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate](/img/structure/B2368022.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2368026.png)
![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2368028.png)
